Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with a benzamido-thiophene moiety. This compound combines a thiophene ring (functionalized with 4,5-dimethyl groups and a 2-benzamido substituent) linked via a methylene group to the piperazine nitrogen, which is further esterified with an ethyl carboxylate group.
Properties
IUPAC Name |
ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-4-27-21(26)24-12-10-23(11-13-24)14-18-15(2)16(3)28-20(18)22-19(25)17-8-6-5-7-9-17/h5-9H,4,10-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRKXIICCRGHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate typically involves multiple steps:
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Formation of the Benzamido Intermediate: : The initial step involves the acylation of 2-amino-4,5-dimethylthiophene with benzoyl chloride in the presence of a base such as triethylamine. This reaction yields 2-benzamido-4,5-dimethylthiophene.
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Alkylation of Piperazine: : The next step involves the alkylation of piperazine with the benzamido intermediate. This is typically achieved using a suitable alkylating agent such as ethyl bromoacetate under basic conditions to form the desired piperazine derivative.
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Esterification: : The final step is the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the benzamido group, potentially converting it to an amine.
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Substitution: : The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-carboxylate derivatives, which are often explored for their pharmacological properties. Below is a detailed comparison with structurally or functionally related analogs:
Structural Analogues
Functional Analogues
- Tert-Butyl 4-((3-(ethoxycarbonylamino)-1H-pyrazol-5-yl)methyl)piperazine-1-carboxylate (): Contains a pyrazole-carboxamide group instead of the benzamido-thiophene. Synthesized via zinc-catalyzed cyclization, yielding a 47% isolated yield . The pyrazole ring’s hydrogen-bonding capacity may enhance target selectivity compared to the thiophene’s sulfur-based interactions.
- Ethyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate (): Integrates a thiazolidinone-thione scaffold linked via a hexanoyl chain. The extended hydrophobic chain and thione group could influence membrane permeability and metal-chelation properties .
Pharmacological and Physicochemical Trends
- Electronic Effects :
- Metabolic Stability :
- Ethyl carboxylate esters (common in these compounds) are prone to hydrolysis, but steric hindrance from substituents (e.g., 4,5-dimethyl groups in the target) may slow degradation .
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